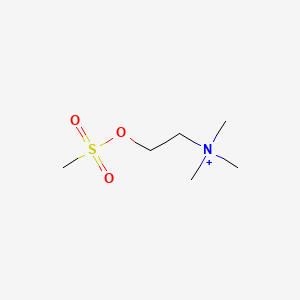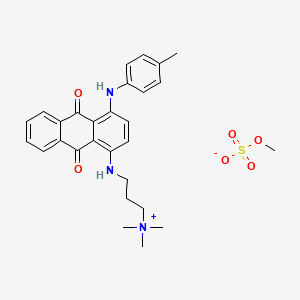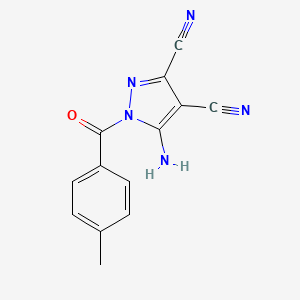
2,7-Dibromooctanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromooctanedioic acid is an organic compound with the molecular formula C8H12Br2O4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,7-Dibromooctanedioic acid can be synthesized through the bromination of octanedioic acid. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions of the octanedioic acid molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination processes. These processes would need to be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromooctanedioic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding diol or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of higher oxidation state compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions
Major Products Formed
Substitution Reactions: Products include various substituted octanedioic acid derivatives.
Reduction Reactions: Products include diols and other reduced forms of the compound.
Oxidation Reactions: Products include higher oxidation state derivatives of octanedioic acid
Wissenschaftliche Forschungsanwendungen
2,7-Dibromooctanedioic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor for drug development
Wirkmechanismus
The mechanism of action of 2,7-dibromooctanedioic acid involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound can also undergo metabolic transformations, leading to the formation of biologically active intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanedioic Acid (Suberic Acid): The parent compound without bromine substitution.
2,7-Dichlorooctanedioic Acid: A similar compound with chlorine atoms instead of bromine.
2,7-Diiodooctanedioic Acid: A similar compound with iodine atoms instead of bromine
Uniqueness
2,7-Dibromooctanedioic acid is unique due to the presence of bromine atoms, which impart distinct chemical properties such as increased reactivity and the ability to form halogen bonds. These properties make it a valuable compound for specific applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
3479-82-1 |
|---|---|
Molekularformel |
C8H12Br2O4 |
Molekulargewicht |
331.99 g/mol |
IUPAC-Name |
2,7-dibromooctanedioic acid |
InChI |
InChI=1S/C8H12Br2O4/c9-5(7(11)12)3-1-2-4-6(10)8(13)14/h5-6H,1-4H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
DWXFXWYNVJXVQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(C(=O)O)Br)CC(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)



![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)



![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)


